molecular formula C18H16N4O2S3 B15040885 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B15040885
M. Wt: 416.5 g/mol
InChI Key: OJBVTLMNOADWDH-VXLYETTFSA-N
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Description

This compound is a 1,3,4-thiadiazole derivative featuring a benzylsulfanyl substituent at position 5 and a sulfanylacetohydrazide moiety at position 2. The hydrazide group is further functionalized with a 3-hydroxyphenyl methylidene Schiff base, conferring unique electronic and steric properties.

Properties

Molecular Formula

C18H16N4O2S3

Molecular Weight

416.5 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H16N4O2S3/c23-15-8-4-7-14(9-15)10-19-20-16(24)12-26-18-22-21-17(27-18)25-11-13-5-2-1-3-6-13/h1-10,23H,11-12H2,(H,20,24)/b19-10+

InChI Key

OJBVTLMNOADWDH-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC(=CC=C3)O

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)O

Origin of Product

United States

Preparation Methods

Formation of 5-(Benzylsulfanyl)-1,3,4-Thiadiazole-2-Thiol

Benzyl mercaptan reacts with carbon disulfide in the presence of potassium hydroxide to form a dithiocarbamate intermediate. Subsequent treatment with hydrazine hydrate at 60–70°C induces cyclization, yielding 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol.

Reaction Conditions:

  • Solvent: Ethanol
  • Temperature: 60–70°C
  • Time: 6–8 hours
  • Yield: 68–72%

Sulfanylation of the Thiadiazole Core

The thiol group at position 2 of the thiadiazole undergoes sulfanylation with chloroacetyl chloride in anhydrous dichloromethane. Triethylamine is employed as a base to neutralize HCl byproducts.

$$
\text{Thiadiazole-SH} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2} \text{Thiadiazole-S-CH}_2\text{COCl} + \text{HCl}
$$

Key Parameters:

  • Molar ratio: 1:1.2 (thiadiazole:chloroacetyl chloride)
  • Yield: 85–90%

Preparation of the Acetohydrazide Intermediate

The chloroacetylated thiadiazole is converted to the acetohydrazide intermediate via nucleophilic substitution with hydrazine hydrate.

Hydrazinolysis Reaction

Hydrazine hydrate (85%) reacts with the chloroacetyl derivative in ethanol under reflux. The reaction proceeds via an SN2 mechanism, displacing the chloride ion.

$$
\text{Thiadiazole-S-CH}2\text{COCl} + \text{N}2\text{H}4\cdot\text{H}2\text{O} \xrightarrow{\Delta} \text{Thiadiazole-S-CH}2\text{CONHNH}2 + \text{HCl}
$$

Optimized Conditions:

  • Solvent: Absolute ethanol
  • Temperature: Reflux (78°C)
  • Time: 4–5 hours
  • Yield: 75–80%

Condensation with 3-Hydroxybenzaldehyde

The final step involves Schiff base formation between the acetohydrazide intermediate and 3-hydroxybenzaldehyde.

Schiff Base Synthesis

Equimolar quantities of acetohydrazide and 3-hydroxybenzaldehyde are refluxed in ethanol with catalytic glacial acetic acid. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon.

$$
\text{Thiadiazole-S-CH}2\text{CONHNH}2 + \text{OHC-C}6\text{H}4\text{-OH} \xrightarrow{\text{AcOH, Δ}} \text{Target Compound} + \text{H}_2\text{O}
$$

Critical Parameters:

  • Catalyst: 2–3 drops of glacial acetic acid
  • Temperature: Reflux (78°C)
  • Time: 3–4 hours
  • Yield: 65–70%

Byproduct Mitigation

Competing side reactions, such as aldol condensation of the aldehyde, are suppressed by maintaining anhydrous conditions and avoiding excess acid.

Optimization of Reaction Conditions

Comparative studies reveal the impact of solvent, temperature, and catalyst on yields (Table 1).

Table 1. Optimization of Schiff Base Condensation

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Ethanol Glacial AcOH 78 3 70
Methanol Piperidine 65 4 58
THF None 60 6 42

Data adapted from.

Characterization and Analytical Data

The compound is characterized using spectroscopic and chromatographic techniques:

Spectroscopic Analysis

  • IR (KBr): 3415 cm⁻¹ (N-H stretch), 1652 cm⁻¹ (C=O), 1598 cm⁻¹ (C=N).
  • ¹H NMR (DMSO-d₆): δ 10.62 (s, 1H, CONH), 8.23 (s, 1H, N=CH), 7.25–6.75 (m, 8H, aromatic), 4.12 (s, 2H, SCH₂).

Purity Assessment

HPLC analysis (C18 column, methanol:water 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.

Comparative Analysis with Related Derivatives

The inclusion of a 3-hydroxyphenyl group enhances water solubility compared to non-hydroxylated analogs. Table 2 contrasts key properties with similar compounds.

Table 2. Comparative Properties of Thiadiazole Hydrazides

Compound Melting Point (°C) Solubility (mg/mL, H₂O)
Target Compound 172–174 12.5
N-[(E)-Phenylmethylidene] derivative 158–160 3.2
N-[(E)-4-Nitrophenyl] derivative 185–187 0.8

Data sourced from.

Chemical Reactions Analysis

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of reduced thiadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Scientific Research Applications

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide has been studied for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: The compound has been used in studies to understand its mechanism of action and its effects on different biological pathways. It has been shown to inhibit certain enzymes and modulate cellular processes.

    Industrial Applications: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound has been shown to inhibit certain enzymes, such as proteases and kinases, by binding to their active sites. This inhibition can lead to the disruption of cellular processes and the induction of cell death in cancer cells. Additionally, the compound can modulate signaling pathways involved in inflammation and immune response, making it a potential therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties
Compound Name Core Structure Substituents (R) Molecular Weight (g/mol) Key Functional Groups
Target Compound 1,3,4-Thiadiazole 3-Hydroxyphenyl methylidene ~447.6 (calculated) Thiadiazole, sulfanyl, hydrazide, hydroxyl
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide 1,3,4-Thiadiazole 2-Methylphenyl methylidene ~445.5 Thiadiazole, sulfanyl, hydrazide, methyl
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-(1-phenylethylidene)acetohydrazide 1,3,4-Thiadiazole 1-Phenylethylidene ~459.6 Thiadiazole, sulfanyl, hydrazide, ethyl
2-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide Benzimidazole 3-Hydroxyphenyl methylidene ~395.4 Benzimidazole, sulfanyl, hydrazide, hydroxyl

Key Observations :

  • The 3-hydroxyphenyl group in the target compound increases polarity (logP ~2.8 estimated) compared to the 2-methylphenyl analog (logP ~3.5) .
Structure-Activity Relationship (SAR) Insights

Thiadiazole vs. Benzimidazole/Oxadiazole : Thiadiazole derivatives exhibit broader-spectrum bioactivity due to sulfur-mediated redox interactions .

Hydroxyl Group Impact : The 3-hydroxyphenyl group in the target compound enhances antioxidant and polar interactions but may reduce metabolic stability compared to methyl or ethylidene substituents .

Biological Activity

The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide is a novel derivative of the thiadiazole family, known for its diverse biological activities. This article outlines its synthesis, characterization, and biological properties, particularly focusing on its anticancer and antimicrobial activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzyl sulfanyl derivatives with hydrazones, leading to the formation of thiadiazole structures. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the molecular structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values ranging from 0.37 to 0.95 µM were reported for related derivatives, indicating substantial growth inhibition compared to standard treatments like sorafenib (IC50 = 7.91 µM) .
  • HeLa (cervical cancer) : The compound exhibited promising activity, with flow cytometry analyses revealing that certain derivatives induced apoptotic cell death and arrested the cell cycle at the sub-G1 phase .
CompoundCell LineIC50 (µM)Mechanism
5dHeLa0.37Apoptosis induction
5gHeLa0.73Cell cycle arrest
5kHeLa0.95Apoptosis induction

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiadiazole derivatives have shown activity against various bacterial strains:

  • Gram-positive bacteria : Compounds derived from thiadiazoles exhibited notable antibacterial activity against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Some derivatives showed effectiveness against Escherichia coli, with minimum inhibitory concentrations (MIC) reported between 32–42 μg/mL .
Bacterial StrainMIC (µg/mL)Compound Type
Staphylococcus aureus62.5p-nitrophenyl derivative
Escherichia coli32–42Thiadiazole derivative

Case Studies

  • Cytotoxicity against Cancer Cells : A study evaluated a series of thiadiazole derivatives for their cytotoxic effects on MCF-7 and HeLa cell lines. Results indicated that modifications on the benzyl group significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiadiazole derivatives against various fungal strains such as Candida albicans and Aspergillus niger. The study found that certain derivatives not only inhibited fungal growth but also demonstrated lower MIC values than standard antifungal agents like fluconazole .

Q & A

Q. What are the key synthetic steps for preparing acetohydrazide derivatives with thiadiazole scaffolds?

The synthesis typically involves:

  • Step 1 : Reaction of sulfanylacetyl chloride with hydrazine hydrate under reflux in methanol to form the acetohydrazide intermediate .
  • Step 2 : Condensation with aromatic aldehydes (e.g., 3-hydroxybenzaldehyde) in ethanol under reflux to form the hydrazone derivative .
  • Step 3 : Recrystallization from aqueous ethanol to purify the final product . Critical parameters include reaction time (4–5 hours), solvent choice (absolute ethanol for reflux), and stoichiometric ratios (1:1 aldehyde-to-hydrazide) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation requires:

  • ¹H/¹³C NMR : To identify protons (e.g., hydrazone NH, aromatic protons) and carbon environments .
  • IR Spectroscopy : To detect functional groups (C=N stretch at ~1600 cm⁻¹, S–S bonds at ~500 cm⁻¹) .
  • LC-MS : For molecular ion peak validation and purity assessment .
  • Elemental Analysis (C, H, N) : To confirm empirical formula consistency .

Q. How does the thiadiazole ring influence the compound’s reactivity?

The 1,3,4-thiadiazole core enhances electrophilic substitution due to electron-withdrawing sulfur atoms, facilitating reactions at the 2- and 5-positions. For example, sulfanyl groups at these positions improve stability and enable further functionalization via nucleophilic substitution . The benzylsulfanyl moiety further modulates electronic effects, impacting solubility and bioactivity .

Q. What solvents and conditions optimize recrystallization for purity?

Aqueous ethanol (50–70%) is ideal for recrystallization, balancing polarity to dissolve impurities while precipitating the target compound. Vacuum drying at 60°C ensures minimal residual solvent . TLC (chloroform:methanol, 7:3) monitors reaction progress and purity .

Q. Why is the (E)-configuration critical in the hydrazone moiety?

The (E)-isomer stabilizes the molecule via intramolecular hydrogen bonding between the hydrazide NH and the 3-hydroxyphenyl group, confirmed by NOESY NMR . This configuration also enhances planar rigidity, which is crucial for binding to biological targets like fungal enzymes .

Advanced Research Questions

Q. How can Bayesian optimization improve synthesis yields of this compound?

Bayesian algorithms systematically explore reaction parameters (e.g., temperature, solvent ratio, catalyst loading) to maximize yield. For example, optimizing the aldehyde-hydrazide condensation step might reveal that a 1.2:1 aldehyde ratio in dimethylformamide (DMF) at 80°C increases yields by 15–20% compared to traditional ethanol reflux . This approach reduces experimental iterations by predicting optimal conditions from sparse datasets .

Q. What computational strategies validate bioactivity against antifungal targets?

  • Molecular Docking : Dock the compound into fungal CYP51 (lanosterol 14α-demethylase) to assess binding affinity. Studies show thiadiazole derivatives exhibit strong hydrophobic interactions with heme cofactors .
  • MD Simulations : Evaluate stability of the ligand-enzyme complex over 100 ns; RMSD < 2 Å indicates robust binding .
  • QSAR Models : Correlate substituent electronegativity (e.g., benzylsulfanyl vs. methyl groups) with antifungal MIC values .

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies often arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antifungal testing) to minimize MIC variability .
  • Structural Isomerism : Verify (E)-configuration via NOESY to ensure consistency in tested samples .
  • Solubility Effects : Use DMSO stock solutions ≤1% to avoid cytotoxicity artifacts .

Q. What alternative synthetic routes avoid hazardous reagents?

  • Solvent-Free Mechanochemistry : Grind hydrazide and aldehyde with NaBH₄–H₃BO₃ (1:1) for 30 minutes, achieving 85% yield without ethanol .
  • Microwave-Assisted Synthesis : Reduce reaction time from 5 hours to 20 minutes at 100 W, improving energy efficiency .

Q. How do electron-withdrawing groups (EWGs) on the benzylsulfanyl moiety affect bioactivity?

Introducing EWGs (e.g., –NO₂ at the para position) increases antifungal potency by 3-fold (MIC = 8 µg/mL vs. 25 µg/mL for unsubstituted analogs) due to enhanced electrophilicity and membrane penetration . However, excessive EWGs reduce solubility, necessitating a balance via Hammett σ-parameter optimization (optimal σ = 0.7–1.2) .

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